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Compound of Interest

5-Methyl-1H-imidazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1351182

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the
heterocyclic compound 5-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-53-1).[1][2]
As a significant building block in medicinal chemistry and materials science, a thorough
understanding of its structural and electronic properties through spectroscopic analysis is
paramount for researchers, scientists, and professionals in drug development.[3] This
document presents an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy
(*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in
established principles and supported by publicly available spectral databases. The guide is
structured to provide not only the raw data but also expert interpretation and insights into the
experimental considerations, thereby ensuring both scientific integrity and practical utility.

Introduction

5-Methyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative featuring a
methyl group and a formyl (carbaldehyde) group attached to the imidazole ring. The tautomeric
nature of the 1H-imidazole ring and the electronic interplay between the electron-donating
methyl group and the electron-withdrawing aldehyde group create a unique spectroscopic
fingerprint. This guide aims to elucidate this fingerprint by examining the data obtained from
core analytical techniques.

Molecular Structure and Properties:
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Molecular Formula: CsHeN20[4]

Molecular Weight: 110.11 g/mol [1]

IUPAC Name: 5-methyl-1H-imidazole-4-carbaldehyde[1]

Appearance: White to yellow powder or crystals[5]

Melting Point: 168-170 °C

Below is a diagram illustrating the chemical structure and the numbering convention used for
the assignment of spectroscopic signals.

Caption: Chemical structure of 5-Methyl-1H-imidazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 5-Methyl-1H-imidazole-4-carbaldehyde, both 'H and 3C NMR
provide definitive structural information.

'H NMR Spectroscopy

Experimental Rationale: The choice of solvent is critical in *H NMR. Deuterated dimethyl
sulfoxide (DMSO-ds) is a common choice for this compound due to its excellent dissolving
power for polar heterocyclic compounds and its ability to reveal exchangeable protons like the
N-H proton of the imidazole ring.

Step-by-Step Protocol (Typical):

e Weigh approximately 5-10 mg of 5-Methyl-1H-imidazole-4-carbaldehyde.

Dissolve the sample in ~0.7 mL of DMSO-ds in a standard 5 mm NMR tube.

Vortex the tube to ensure complete dissolution.

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Reference the spectrum to the residual solvent peak of DMSO-ds (& = 2.50 ppm).
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Data Summary & Interpretation:
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Chemical Shift

%) Multiplicity Integration Assignment Interpretation
Ppm

The aldehydic
proton appears
significantly
downfield due to
~9.80 Singlet 1H -CHO the strong
deshielding
effect of the
carbonyl group's

anisotropy.

This proton is on
the carbon
situated between
i the two nitrogen

~7.53 Singlet 1H C2-H ]
atoms, resulting
in a downfield
shift due to

inductive effects.

The methyl
protons appear
as a singlet in
the aliphatic
region. The
~2.55 Singlet 3H -CHs _ .
chemical shift is
influenced by its
attachment to the
aromatic

imidazole ring.

~12.45 Broad Singlet 1H N1-H This is the
tautomeric
proton on the
imidazole ring.
Its broadness

and variable
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chemical shift
are characteristic
of an
exchangeable

proton.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and
instrument.

13C NMR Spectroscopy

Experimental Rationale: 13C NMR provides information on the carbon skeleton. A standard
broadband proton-decoupled experiment is typically performed to simplify the spectrum to
single lines for each unique carbon atom.

Data Summary & Interpretation:
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Chemical Shift (6) ppm

Assignment

Interpretation

~190.9

C=0

The aldehydic carbonyl carbon
is highly deshielded and
appears far downfield, which is

characteristic of this functional

group.

~152.7

C4

The carbon atom attached to
the aldehyde group (C4) is
significantly downfield due to
the electron-withdrawing effect

of the carbonyl.

~148.3

C5

The carbon atom attached to
the methyl group (C5) is also in

the aromatic region.

~131.5

C2

The C2 carbon, positioned
between two nitrogen atoms, is
deshielded and appears in the

aromatic region.

~10.0

-CHs

The methyl carbon appears in
the typical aliphatic region,

significantly upfield.

Source of representative NMR data: PubChem and SpectraBase.[1][6]

Key Outputs

NMR Analysis Workflow
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Click to download full resolution via product page
Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For solid samples, the KBr pellet technique is a common and effective method.[1]

Step-by-Step Protocol (KBr Pellet):

Grind a small amount (~1-2 mg) of 5-Methyl-1H-imidazole-4-carbaldehyde with ~100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Transfer the fine powder to a pellet press.

Apply pressure to form a thin, transparent KBr pellet.

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Data Summary & Interpretation:
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Wavenumber . . . .
( 1 Vibration Type Functional Group Interpretation
cm-
The broad absorption
in this region is
) characteristic of the N-
3100 - 2800 N-H Stretch (broad) Imidazole N-H

H stretching vibration,
often broadened by

hydrogen bonding.

~2830 and ~2720

C-H Stretch

Aldehyde C-H

The presence of two
medium-intensity
bands, especially the
one around 2720
cm™1, is a hallmark of
an aldehyde C-H
stretch (Fermi

resonance).[7]

~1659

C=0 Stretch

Aldehyde C=0

A very strong and
sharp absorption peak
corresponding to the
carbonyl stretch. The
position is slightly
lower than a typical
aliphatic aldehyde due
to conjugation with the

imidazole ring.

1600 - 1400

C=C and C=N Stretch

Imidazole Ring

These absorptions are
due to the stretching
vibrations within the
aromatic imidazole

ring.

Source of representative IR data: PubChem.[1]

Mass Spectrometry (MS)
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Experimental Rationale: Mass spectrometry provides information about the molecular weight
and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El) is a standard
method for volatile, thermally stable compounds like this one.[1]

Step-by-Step Protocol (Typical GC-MS):

o Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or
dichloromethane).

e Inject a small volume (e.g., 1 yL) into the GC-MS system.
e The compound is vaporized and separated on the GC column.

e The separated compound enters the mass spectrometer, where it is ionized (typically by EI
at 70 eV).

e The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Summary & Interpretation:

m/z Value Proposed Fragment Interpretation

The molecular ion peak,
110 e corresponding to the molecular
weight of the compound

(CsHeN20).

A significant fragment resulting
from the characteristic alpha-

81 [M - CHOJ* cleavage of the aldehyde,
losing the formyl radical
(*CHO, 29 Da).[8]

Loss of a single hydrogen
109 [M-H]* atom, a common fragmentation
for aldehydes.[8]
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Source of representative MS data: PubChem.[1]

G-Methyl-lH-imidazole-4-carbaldehyd9

(Electron lonization (EI))

Molecular lon
[M]*
m/z =110

Fragment
[M - CHOJ*
m/z = 81

Fragment
M- H]*
m/z =109

Click to download full resolution via product page

Caption: Key fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating
characterization of 5-Methyl-1H-imidazole-4-carbaldehyde. The *H and 3C NMR spectra
confirm the carbon-hydrogen framework and the specific chemical environment of each atom.
The IR spectrum provides definitive evidence for the key functional groups, namely the
aldehyde and the N-H of the imidazole ring. Finally, mass spectrometry confirms the molecular
weight and shows characteristic fragmentation patterns consistent with the proposed structure.
This compiled and interpreted data serves as a reliable reference for researchers utilizing this
important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

